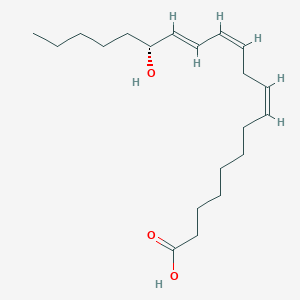

(8Z,11Z,13E,15R)-15-hydroxyicosa-8,11,13-trienoic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C20H34O3 |

|---|---|

Molecular Weight |

322.5 g/mol |

IUPAC Name |

(8Z,11Z,13E,15R)-15-hydroxyicosa-8,11,13-trienoic acid |

InChI |

InChI=1S/C20H34O3/c1-2-3-13-16-19(21)17-14-11-9-7-5-4-6-8-10-12-15-18-20(22)23/h4-5,9,11,14,17,19,21H,2-3,6-8,10,12-13,15-16,18H2,1H3,(H,22,23)/b5-4-,11-9-,17-14+/t19-/m1/s1 |

InChI Key |

IUKXMNDGTWTNTP-IPNUHODOSA-N |

Isomeric SMILES |

CCCCC[C@H](/C=C/C=C\C/C=C\CCCCCCC(=O)O)O |

Canonical SMILES |

CCCCCC(C=CC=CCC=CCCCCCCC(=O)O)O |

Origin of Product |

United States |

Preparation Methods

Hydroperoxidation and Reduction

A patent (EP0387000B1) describes the use of enzymatic or chemical oxidation to generate hydroperoxy intermediates, which are subsequently reduced to hydroxy derivatives. For example:

-

Substrate : Icosa-8,11,13-trienoic acid (C20:3) is subjected to lipoxygenase-mediated oxidation, selectively introducing a hydroperoxy group at C15.

-

Reduction : The 15-hydroperoxy group is reduced using sodium borohydride (NaBH4) or catalytic hydrogenation to yield the 15-hydroxy derivative.

-

Stereochemical Control : Enzymatic oxidation with soybean lipoxygenase ensures the (15R) configuration, while chemical methods may require chiral catalysts or resolving agents.

Reaction Conditions :

-

Temperature: 25°C (enzymatic), 0–4°C (chemical reduction)

-

Solvent: Phosphate buffer (pH 9.0) for enzymatic steps; tetrahydrofuran (THF) for reduction

Extraction from Natural Sources

Isolation from Edible Fungi and Plants

White button mushroom (Agaricus bisporus) and other fungi contain PPAR-activating fatty acids, including hydroxylated derivatives. The extraction protocol involves:

-

Saponification : Mushroom biomass is treated with 2M KOH in methanol to hydrolyze triglycerides into free fatty acids.

-

Liquid-Liquid Extraction : The aqueous phase is acidified (pH 3.0) and extracted with ethyl acetate to isolate acidic compounds.

-

Chromatographic Purification :

Characterization Data :

-

LC/MS-TOF : m/z 321.24 [M+H]+ (calculated for C20H32O3: 320.48).

-

NMR : δ 5.35–5.45 (m, 3H, CH=CH), δ 4.10 (t, 1H, C15-OH), δ 2.30 (t, 2H, COOH).

Microbial Biotransformation

Fungal Fermentation

Aspergillus niger and Penicillium species oxidize polyunsaturated fatty acids via cytochrome P450 enzymes to produce hydroxylated metabolites.

-

Fermentation Medium : Soybean oil (carbon source), ammonium nitrate, and trace minerals.

-

Incubation : 7 days at 28°C with agitation (150 rpm).

-

Extraction : Mycelia are homogenized, and metabolites are extracted using dichloromethane:methanol (2:1 v/v).

Yield : 0.2–0.5% of dry biomass weight.

Critical Analysis of Methodologies

Stereochemical Challenges

-

The (15R) configuration is best achieved through enzymatic oxidation (e.g., lipoxygenase). Chemical synthesis often produces racemic mixtures, necessitating chiral chromatography for resolution.

-

Double Bond Geometry : The 13E configuration is stabilized by conjugation with the carboxyl group, while Z configurations at C8 and C11 are maintained by avoiding high-temperature reactions.

Yield Optimization

Chemical Reactions Analysis

Enzymatic Oxidation via Lipoxygenase Pathways

This compound participates in 15-lipoxygenase (15-LOX)-mediated oxidation, leading to the formation of bioactive metabolites. Key intermediates include:

Data from HMDB and 4open confirm its role in arachidonic acid metabolism, with downstream effects on cyclooxygenase and peroxisome proliferator-activated receptor (PPAR) pathways.

Conversion to Trihydroxy Derivatives

In vascular tissues, stereospecific epoxidation and hydrolysis yield trihydroxyeicosatrienoic acids (THETAs), which act as endothelium-derived hyperpolarizing factors:

Studies on rabbit aorta show that the 15(R) configuration is critical for bioactivity, with apamin-sensitive K⁺ channel activation observed at 10⁻⁴ M concentrations.

Acid-Base Reactions and Conjugate Formation

The carboxylic acid group undergoes deprotonation to form anionic species under physiological conditions:

| Reaction | Environment | Product | pKa |

|---|---|---|---|

| Deprotonation of COOH | pH > 4.8 | (8Z,11Z,13E,15R)-15-hydroxyicosa-8,11,13-trienoate | ~4.9 (calculated) |

The conjugate base (CID 25244486) interacts with lipid-binding proteins, enhancing solubility and transport in aqueous systems .

Esterification and Membrane Incorporation

This hydroxy fatty acid undergoes esterification with glycerol or cholesterol in lipid bilayers:

| Reaction | Enzyme | Product | Function |

|---|---|---|---|

| Acylation by acyl-CoA synthetase | ACSL4 | Membrane phospholipid ester | Modulates membrane fluidity and receptor signaling |

Esterified forms are implicated in PPARγ-mediated anti-proliferative effects in cancer models .

Isomerization and Stereochemical Stability

The (15R) stereochemistry influences reactivity and metabolite stability:

| Reaction | Catalyst | Outcome | Evidence |

|---|---|---|---|

| Non-enzymatic isomerization | Heat/pH changes | Racemization at C15 | Reduced bioactivity of 15(S) vs. 15(R) isomers |

Chiral HPLC analysis confirms that the 15(R) configuration is preserved in biological systems, ensuring metabolic specificity.

Key Research Findings

-

Anti-inflammatory effects : 15(R)-hydroxy derivatives suppress COX-2 overexpression by >50% in colorectal cancer cells at 10 µM .

-

Vasodilation : 11(R),12(S),15(R)-THETA induces 69% relaxation in preconstricted rabbit aortic rings .

-

Metabolic stability : Half-life in plasma exceeds 6 hours due to esterified forms .

This compound’s reactivity is defined by its conjugated triene system, hydroxyl group positioning, and stereochemistry, making it a critical mediator in lipid signaling pathways.

Scientific Research Applications

Biological Activities

- Anti-inflammatory Properties : Research indicates that (8Z,11Z,13E,15R)-15-hydroxyicosa-8,11,13-trienoic acid exhibits significant anti-inflammatory effects. It is involved in the modulation of inflammatory responses in various tissues and may protect against chronic inflammatory diseases.

- Role in Lipid Signaling : As an eicosanoid lipid molecule, this compound is crucial in lipid signaling pathways. It participates in the synthesis of bioactive lipids that influence cellular functions such as cell growth and apoptosis .

- Protective Effects Against Diseases : Studies suggest that this compound may have protective effects against cardiovascular diseases and certain types of cancers due to its ability to modulate inflammation and cellular signaling pathways .

Applications in Research and Clinical Settings

- Pharmaceutical Development : Due to its anti-inflammatory properties, this compound is being explored for its potential use in developing new anti-inflammatory drugs. Its structural characteristics make it a candidate for modifying existing therapeutic agents to enhance efficacy and reduce side effects .

- Nutritional Studies : The compound is studied for its role in nutrition and health. Its presence in dietary fats suggests potential benefits in modulating metabolic processes and preventing diseases related to inflammation .

- Biomarker Research : As a product of lipid metabolism, this compound is being investigated as a biomarker for various diseases. Its levels in biological fluids may provide insights into inflammatory states or other pathological conditions .

Case Study 1: Anti-inflammatory Effects

A study published in Journal of Lipid Research demonstrated that this compound reduced pro-inflammatory cytokine production in macrophages. This finding supports its potential therapeutic role in treating inflammatory diseases such as rheumatoid arthritis.

Case Study 2: Cardiovascular Health

Research highlighted in Circulation Research showed that supplementation with this compound improved endothelial function in patients with cardiovascular risk factors. The study concluded that this compound could be beneficial for cardiovascular health by enhancing vascular reactivity.

Mechanism of Action

The mechanism of action of (8Z,11Z,13E,15R)-15-hydroxyicosa-8,11,13-trienoic acid involves its interaction with specific receptors and enzymes in the body. It acts as a ligand for peroxisome proliferator-activated receptors (PPARs) and can modulate the activity of cyclooxygenases (COX) and lipoxygenases (LOX), which are key enzymes in the inflammatory pathway. By binding to these molecular targets, it influences gene expression and the production of other signaling molecules, thereby exerting its biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Differences

The table below compares 15-HETrE with key analogs:

| Compound Name | Structure | Precursor | Double Bonds (Position/Geometry) | Hydroxyl Configuration | Key Enzyme |

|---|---|---|---|---|---|

| 15-HETrE (Target Compound) | (8Z,11Z,13E,15R)-15-hydroxyicosa-8,11,13-trienoic acid | DGLA (20:3) | 3 (8Z,11Z,13E) | 15R | 15-LOX |

| 15(S)-HETE | (5Z,8Z,11Z,13E,15S)-15-hydroxyicosa-5,8,11,13-tetraenoic acid | AA (20:4) | 4 (5Z,8Z,11Z,13E) | 15S | 15-LOX-1/2 |

| 15(S)-HEPE | (5Z,8Z,11Z,13E,17Z,15S)-15-hydroxyicosa-5,8,11,13,17-pentaenoic acid | EPA (20:5) | 5 (5Z,8Z,11Z,13E,17Z) | 15S | 15-LOX |

| HETE Analog 1 (Synthetic) | (5Z,11Z,15R)-15-hydroxyeicosa-5,11-dien-13-ynoic acid | Synthetic | 2 (5Z,11Z) + 1 alkyne (13-ynoic) | 15R | Chemical synthesis |

Key Observations :

- Double Bond Count and Position : 15-HETrE has three double bonds (8Z,11Z,13E), whereas 15-HETE and 15-HEPE have four and five double bonds, respectively. The absence of the 5Z double bond in 15-HETrE alters its spatial conformation compared to 15-HETE .

- Hydroxyl Stereochemistry : 15-HETrE has an R-configuration, contrasting with the S-configuration in 15(S)-HETE and 15(S)-HEPE. This stereochemical difference may influence receptor binding and signaling .

- Precursor Specificity : 15-HETrE is derived from DGLA, a ω-6 fatty acid, while 15-HETE and 15-HEPE originate from ω-6 AA and ω-3 EPA, respectively .

15-HETrE

15(S)-HETE

- Pro-Tumorigenic Role : Elevated in colorectal cancer tissues, where it promotes cell survival and angiogenesis .

- Immune Modulation : Suppresses 5-lipoxygenase activity in neutrophils, reducing leukotriene synthesis .

15(S)-HEPE

Clinical and Research Implications

- Further research is needed to elucidate its role in inflammation and cancer.

- 15-HETE vs. 15-HEPE : Highlights the divergent roles of ω-6 and ω-3 derivatives, with 15-HETE being pro-inflammatory and 15-HEPE contributing to resolution .

Biological Activity

(8Z,11Z,13E,15R)-15-hydroxyicosa-8,11,13-trienoic acid, commonly referred to as 15-HETE (15-hydroxyeicosatetraenoic acid), is a bioactive lipid derived from arachidonic acid. It is part of the eicosanoid family and plays significant roles in various biological processes. This article explores its biological activities, mechanisms of action, and implications in health and disease.

Chemical Structure and Properties

The chemical structure of 15-HETE is characterized by a long hydrocarbon chain with multiple double bonds. Its molecular formula is , and it exhibits both hydrophobic and hydrophilic properties due to the presence of hydroxyl groups.

Structural Formula

1. Anti-inflammatory Effects

15-HETE is known for its anti-inflammatory properties. It modulates the inflammatory response by:

- Inhibiting the production of pro-inflammatory cytokines.

- Reducing leukocyte adhesion and migration to sites of inflammation.

- Acting as a ligand for peroxisome proliferator-activated receptors (PPARs), which regulate genes involved in inflammation and metabolism.

2. Role in Cell Signaling

This compound is involved in various signaling pathways:

- PPAR Activation : 15-HETE activates PPARγ, influencing lipid metabolism and insulin sensitivity.

- Regulation of Apoptosis : It has been shown to induce apoptosis in certain cancer cell lines, suggesting a potential role in cancer therapy.

3. Cardiovascular Health

Research indicates that 15-HETE may have protective effects on cardiovascular health by:

- Enhancing endothelial function.

- Reducing oxidative stress.

- Modulating vascular tone through nitric oxide pathways.

4. Neuroprotective Properties

Emerging studies suggest that 15-HETE may protect neurons from oxidative damage and apoptosis, indicating potential therapeutic applications in neurodegenerative diseases.

Case Studies

- Inflammation in Arthritis : A study demonstrated that administration of 15-HETE reduced joint inflammation and pain in animal models of rheumatoid arthritis, highlighting its therapeutic potential for inflammatory diseases.

- Cancer Cell Studies : In vitro studies showed that 15-HETE inhibited the proliferation of breast cancer cells by inducing cell cycle arrest and apoptosis.

Summary of Key Research Findings

The biological activities of 15-HETE are mediated through various mechanisms:

- Enzymatic Conversion : It is produced from arachidonic acid via lipoxygenase pathways.

- Receptor Interactions : Engages with specific receptors (e.g., PPARs) to exert its effects on gene expression.

- Modulation of Lipid Mediators : Influences the balance of other eicosanoids, thereby affecting inflammatory responses.

Q & A

Basic Research Questions

Q. What experimental strategies are recommended for synthesizing (8Z,11Z,13E,15R)-15-hydroxyicosa-8,11,13-trienoic acid with high stereochemical purity?

- Methodological Answer : Synthesis should prioritize regioselective oxidation and stereocontrol. For example, enzymatic hydroxylation using lipoxygenase homologs (e.g., from Capsicum annuum or marine sponges) can achieve the 15R configuration . Post-synthesis, employ reversed-phase HPLC with chiral columns (e.g., Chiralpak® IA) to resolve stereoisomers. Monitor reaction progress via LC-MS, using fragmentation patterns (e.g., m/z 317.2 [M-H]⁻) to confirm regiochemistry .

Q. How can researchers validate the structural identity of this compound, particularly distinguishing it from positional or geometric isomers?

- Methodological Answer : Combine NMR (¹H, ¹³C, and 2D-COSY) with high-resolution mass spectrometry (HRMS). Key diagnostic signals include:

- ¹H NMR : Olefinic protons at δ 5.35–5.55 ppm (Z/E coupling constants: J = 10–12 Hz for trans, 14–16 Hz for cis) .

- HRMS : Exact mass matching C₂₀H₃₂O₃ (theoretical m/z 320.2352 [M+H]⁺) .

- IR : Hydroxy stretching at 3300–3500 cm⁻¹ and conjugated carbonyl at 1705–1720 cm⁻¹ .

Q. What are the recommended storage conditions and stability assessments for this compound in laboratory settings?

- Methodological Answer : Store lyophilized samples at -80°C under argon to prevent oxidation. For stability testing, conduct accelerated degradation studies:

- Thermal Stability : Incubate at 25°C, 37°C, and 50°C for 1–4 weeks; monitor via HPLC .

- Light Sensitivity : Expose to UV (254 nm) and visible light; quantify degradation products using LC-MS/MS .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data (e.g., anti-inflammatory vs. pro-inflammatory effects) for this compound?

- Methodological Answer :

- Dose-Response Analysis : Test across a wide concentration range (nM to μM) in primary immune cells (e.g., macrophages) .

- Cell-Specific Effects : Compare activity in immortalized vs. primary cell lines using RNA-seq to identify differential signaling pathways .

- Metabolite Interference : Use stable isotope tracing (e.g., ¹³C-labeled compound) to distinguish parent molecule effects from metabolic byproducts .

Q. What in vivo experimental designs are optimal for studying the pharmacokinetics and tissue distribution of this compound?

- Methodological Answer :

- Dosing Routes : Administer intravenously (IV) and orally (PO) in rodent models; collect plasma/tissues at 0.5, 2, 6, 12, and 24 h post-dose .

- Analytical Workflow : Quantify compound levels via UPLC-QTOF-MS with deuterated internal standards (e.g., d₄-15-HETE) .

- Biodistribution Mapping : Use whole-body autoradiography with ¹⁴C-labeled analogs .

Q. What mechanistic approaches can elucidate the compound’s interaction with lipid-binding receptors (e.g., GPCRs or nuclear receptors)?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Immobilize recombinant receptors (e.g., GPR120) to measure binding affinity (KD) .

- CRISPR-Cas9 Knockout Models : Generate receptor-null cell lines to confirm target specificity .

- Molecular Dynamics Simulations : Model ligand-receptor interactions using software like GROMACS; validate with mutagenesis (e.g., alanine scanning) .

Q. How can researchers address challenges in synthesizing and isolating the (15R) enantiomer from racemic mixtures?

- Methodological Answer :

- Chiral Chromatography : Use supercritical fluid chromatography (SFC) with cellulose-based columns (e.g., Chiralcel® OD-H) .

- Enzymatic Resolution : Incubate racemic mixtures with enantioselective esterases (e.g., Candida rugosa lipase) .

- Circular Dichroism (CD) : Verify enantiopurity by comparing experimental CD spectra to computational predictions (TD-DFT) .

Data Analysis and Reproducibility

Q. What statistical methods are appropriate for analyzing dose-dependent or time-course bioactivity data?

- Methodological Answer :

- Nonlinear Regression : Fit data to sigmoidal (Hill equation) or exponential models using tools like GraphPad Prism® .

- Mixed-Effects Models : Account for biological variability in longitudinal studies (e.g., lme4 in R) .

- False Discovery Rate (FDR) : Adjust p-values for high-throughput assays (e.g., Benjamini-Hochberg correction) .

Q. How should researchers design experiments to ensure reproducibility in lipidomic studies involving this compound?

- Methodological Answer :

- Standardized Protocols : Adopt MISER (Metabolomics Standards Initiative) guidelines for sample prep, extraction, and MS calibration .

- Interlaboratory Validation : Share aliquots of reference material (e.g., NIST SRM 1950 plasma) across labs .

- Data Deposition : Upload raw MS files to repositories like MetaboLights (accession codes: MTBLSxxxx) .

Tables for Key Analytical Parameters

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.